An In-depth Technical Guide to 5-Chloro-6-methyluracil: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 5-Chloro-6-methyluracil: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-6-methyluracil. The information is curated for researchers and professionals in drug development and related scientific fields.
Core Chemical Properties and Structure
5-Chloro-6-methyluracil is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. Its chemical structure and fundamental properties are crucial for understanding its potential biological activity and for its application in medicinal chemistry and drug design.
Table 1: Chemical Identifiers and Physical Properties of 5-Chloro-6-methyluracil
| Property | Value | Reference |
| CAS Number | 16018-87-4 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂ | [2] |
| Molecular Weight | 160.56 g/mol | [2] |
| IUPAC Name | 5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |
| Melting Point | 330-332 °C (with decomposition) | |
| Appearance | White to off-white solid | |
| Predicted Density | 1.49 ± 0.1 g/cm³ | |
| Predicted pKa | 7.83 ± 0.10 |
Table 2: Structural and Spectroscopic Data of 5-Chloro-6-methyluracil
| Data Type | Value |
| SMILES | CC1=C(C(=O)NC(=O)N1)Cl |
| InChI | InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| FT-IR | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
Synthesis of 5-Chloro-6-methyluracil
A documented method for the synthesis of 5-Chloro-6-methyluracil involves the direct chlorination of 6-methyluracil. This electrophilic substitution reaction targets the C5 position of the pyrimidine ring.
Experimental Protocol: Chlorination of 6-Methyluracil
This protocol is based on the oxidative halogenation method.
Materials:
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6-Methyluracil
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Potassium Chloride (KCl)
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Hydrogen Peroxide (H₂O₂)
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Sulfuric Acid (H₂SO₄), 10% solution
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Distilled water
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Standard laboratory glassware and equipment
Procedure:
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Prepare a 10% aqueous solution of sulfuric acid.
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In a suitable reaction vessel, dissolve 6-methyluracil in the 10% sulfuric acid solution.
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Add potassium chloride (KCl) and hydrogen peroxide (H₂O₂) to the reaction mixture. A molar ratio of 1:2:4 for 6-methyluracil:KCl:H₂O₂ is recommended for optimal conversion.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product, 5-Chloro-6-methyluracil, can be isolated by filtration or extraction, followed by purification techniques such as recrystallization.
Note: This protocol is a general guideline. Reaction times, temperatures, and purification methods may require optimization for specific laboratory conditions.
Potential Biological Significance
While direct biological activity data for 5-Chloro-6-methyluracil is not extensively available in the public domain, the broader class of halogenated uracil derivatives has garnered significant interest in medicinal chemistry.
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Anticancer and Antiviral Potential: Uracil analogues, particularly 5-fluorouracil (5-FU), are established anticancer agents. Halogenation at the C5 position can influence the molecule's interaction with key enzymes involved in nucleotide metabolism, such as thymidylate synthase, potentially leading to cytotoxic or antiviral effects. The mechanism of action for many 5-halouracils involves their metabolic conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis and function[3][4][5][6].
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Enzyme Inhibition: The structural similarity of 5-Chloro-6-methyluracil to natural pyrimidines suggests it could act as an inhibitor for various enzymes that process these substrates. For instance, a related compound, 6-(2-aminoethyl)amino-5-chlorouracil, is a potent inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis[7].
The exploration of 5-Chloro-6-methyluracil's biological profile could be a promising area for future research, particularly in the context of developing novel therapeutic agents.
References
- 1. scienceopen.com [scienceopen.com]
- 2. 16018-87-4 CAS MSDS (5-CHLORO-6-METHYLURACIL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-fluorouracil: mechanisms of action and clinical strategies [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
